2-(2-(Trifluoromethyl)phenyl)piperidine hcl

Overview

Description

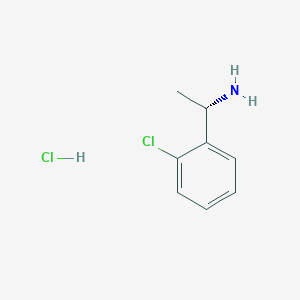

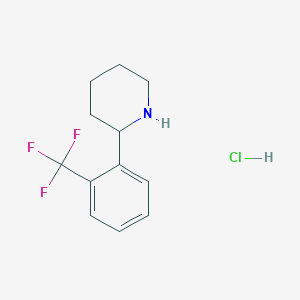

“2-(2-(Trifluoromethyl)phenyl)piperidine hcl” is a chemical compound with the CAS Number: 1391417-19-8 . It has a molecular weight of 265.71 . This compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

While specific synthesis methods for “2-(2-(Trifluoromethyl)phenyl)piperidine hcl” were not found, there are general methods for synthesizing piperidine derivatives. For instance, trifluoromethylpyridines can be synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

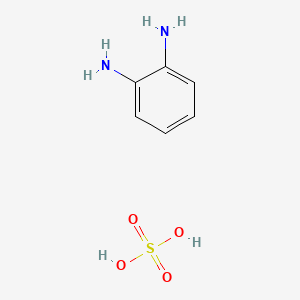

The molecular formula of “2-(2-(Trifluoromethyl)phenyl)piperidine hcl” is C12H15ClF3N . The InChI code is 1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H/t11-;/m1./s1 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s density is 1.126 g/mL at 25 °C .Scientific Research Applications

Stereochemical Studies and Analgetic Potency

Research has shown that the stereochemistry of piperidine derivatives, including those similar to 2-(2-(Trifluoromethyl)phenyl)piperidine HCl, plays a significant role in their interaction with opioid receptors. Stereoisomers of certain piperidine derivatives have been used to demonstrate the ability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring, indicating that the stereochemistry of these compounds can significantly influence their analgetic potency. This highlights the importance of stereochemical considerations in the development of potent analgesic agents (Fries et al., 1982).

Synthesis and Ring Expansion Methodologies

The synthesis and functionalization of piperidine derivatives, including those with a trifluoromethyl group, have been extensively studied. A notable method involves the use of non-activated aziridines as building blocks for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showcasing the versatility of these compounds in synthetic chemistry. Such methodologies enable the preparation of piperidine derivatives for potential pharmaceutical applications, underscoring their importance in medicinal chemistry (Vervisch et al., 2012).

Pharmaceutical Salt Formation and Monitoring

The application of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the salt formation process of a compound structurally related to 2-(2-(Trifluoromethyl)phenyl)piperidine HCl has demonstrated the technique's utility in pharmaceutical manufacturing. This approach allows for real-time process control, optimizing yield and minimizing impurities, which is crucial for the production of high-quality pharmaceuticals (Lin et al., 2006).

Exploration of Neuroleptic Agents

The synthesis routes to neuroleptic agents, which are key in treating psychiatric disorders, often involve piperidine derivatives as intermediates. These compounds are integral to the molecular structure of many pharmaceuticals used to manage conditions such as schizophrenia and bipolar disorder. The development of efficient synthetic pathways for these agents highlights the critical role of piperidine derivatives in medicinal chemistry (Botteghi et al., 2001).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(2-(Trifluoromethyl)phenyl)piperidine hcl” were not found, piperidine and its derivatives are pivotal cornerstones in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVWIDMOJBRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Trifluoromethyl)phenyl)piperidine hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)